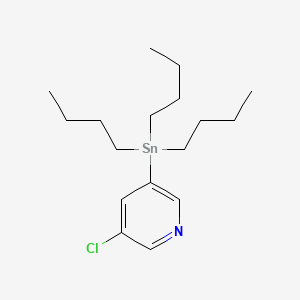
5-Chloro-3-(tributylstannyl)pyridine
描述
5-Chloro-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a tributylstannyl group is attached at the 3-position. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(tributylstannyl)pyridine typically involves the stannylation of 5-chloro-3-iodopyridine. The reaction is carried out using tributylstannane (tributyltin hydride) in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 5-Chloro-3-iodopyridine, tributylstannane, palladium catalyst (e.g., Pd(PPh3)4)
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Stille Coupling: This reaction involves the coupling of this compound with an organohalide in the presence of a palladium catalyst. Common reagents include organohalides (e.g., aryl iodides), palladium catalysts (e.g., Pd(PPh3)4), and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the stannyl group.
Major Products Formed
Stille Coupling Products: The major products are biaryl compounds or other coupled products, depending on the organohalide used.
Oxidation Products: Oxidation of the stannyl group can lead to the formation of organotin oxides or other oxidized derivatives.
科学研究应用
5-Chloro-3-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of functional materials, including polymers and electronic materials.
Biological Studies: The compound can be used as a precursor for the synthesis of biologically active molecules.
作用机制
The mechanism of action of 5-Chloro-3-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex undergoes oxidative addition with an organohalide, followed by transmetalation and reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(tributylstannyl)pyridine
- 6-Chloro-3-(tributylstannyl)pyridine
- 3-Chloro-2-(tributylstannyl)pyridine
Comparison
5-Chloro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the chlorine and stannyl groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
tributyl-(5-chloropyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUJOOLZJBTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443595 | |
| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206115-67-5 | |
| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


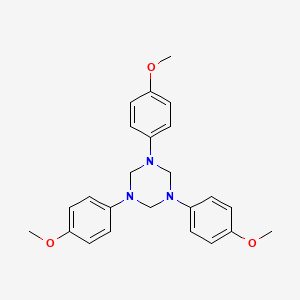
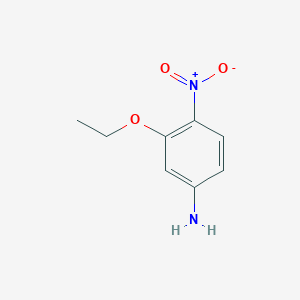
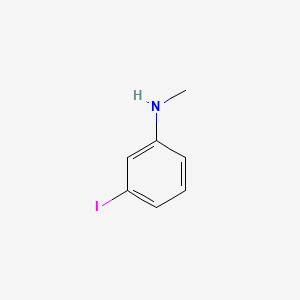
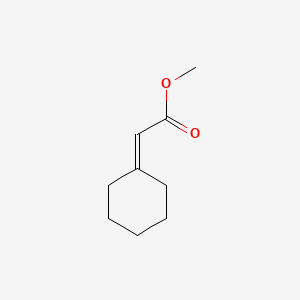
![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)
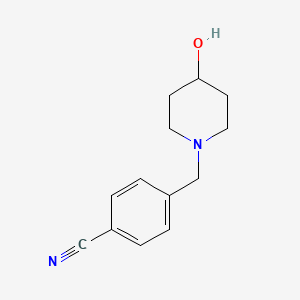


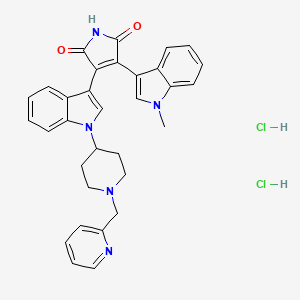
![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)
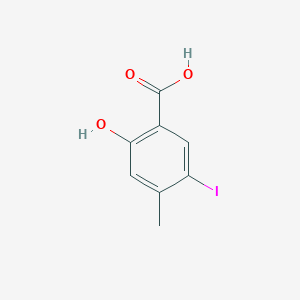
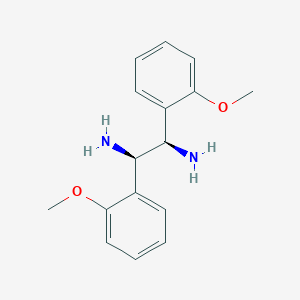

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
